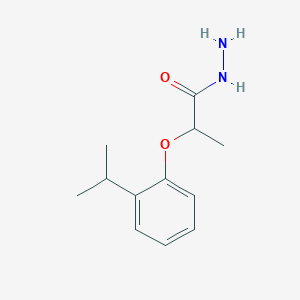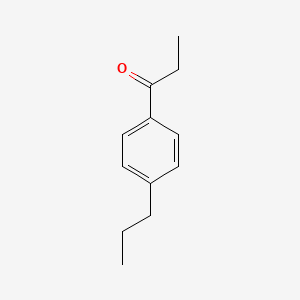
N-(6-chloro-7H-purin-2-yl)acetamide
Vue d'ensemble
Description
N-(6-chloro-7H-purin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H6ClN5O and its molecular weight is 211.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Medicinal Chemistry
The compound has been utilized in the synthesis of various pharmacologically active agents. A study by Ciszewski et al. (2006) described a practical synthesis of N-[4-(6-cyclobutylamino-9H-purin-2-ylamino)-phenyl]-N-methyl acetamide, an antiasthmatic agent, from a similar compound, showcasing the utility of such purine derivatives in medicinal chemistry (Ciszewski, Waykole, Prashad, & Repič, 2006).
2. Enhancement of Antibiotic Effects
Bhushan et al. (1975) synthesized derivatives similar to N-(6-chloro-7H-purin-2-yl)acetamide, which were found to enhance the lethal effect of the antibiotic phleomycin on bacterial cultures, indicating potential applications in boosting antibiotic efficacy (Bhushan, Brown, Lister, Stephanson, & Yoneda, 1975).
3. Agricultural Uses
Research by Banks and Robinson (1986) explored the reception and activity of herbicides structurally similar to this compound in agricultural settings, showing its relevance in weed control and interaction with crop residues (Banks & Robinson, 1986).
4. Photovoltaic Efficiency
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, related to this compound, to explore their potential in dye-sensitized solar cells, indicating potential applications in renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
5. Neuroimaging Studies
Yui et al. (2010) evaluated fluorine-18 labeled PET ligands, structurally similar to this compound, for brain imaging and in vivo imaging of translocator protein in infarcted rat brains, suggesting its use in neuroimaging and diagnostic applications (Yui, Maeda, Kumata, Kawamura, Yanamoto, Hatori, Yamasaki, Nengaki, Higuchi, & Zhang, 2010).
6. Oligonucleotide Synthesis
Adamiak, Biała, and Skalski (1985) discovered that fluorescent N-/purin-6-yl/pyridinium salts, related to this compound, are formed in phosphorylations utilized in oligonucleotide synthesis, highlighting its significance in genetic research and biotechnology (Adamiak, Biała, & Skalski, 1985).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Acetamido-6-chloropurine, also known as N-(6-chloro-7H-purin-2-yl)acetamide, primarily targets the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can have various effects on the body .
Mode of Action
2-Acetamido-6-chloropurine acts as a nucleophilic agent . It binds to the amine group of cholinesterase, preventing it from breaking down acetylcholine . This inhibition leads to an accumulation of acetylcholine, which has been shown to induce apoptosis in certain cells .
Biochemical Pathways
The compound’s action affects the cholinergic pathway , which involves the neurotransmitter acetylcholine. By inhibiting cholinesterase, 2-acetamido-6-chloropurine disrupts the normal breakdown of acetylcholine, leading to its accumulation . This can affect various downstream effects, such as cell signaling and muscle contraction.
Result of Action
The accumulation of acetylcholine induced by 2-acetamido-6-chloropurine has been shown to cause apoptosis in certain cells . Additionally, the compound has a potent inhibitory effect on cancer cell proliferation and can be used as an anti-cancer agent for many types of cancers, including colon, breast, and prostate cancer .
Propriétés
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCIBFHZYEENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997366 | |
| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7602-01-9 | |
| Record name | 7602-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q1: What is the significance of 2-acetamido-6-chloropurine in nucleoside synthesis?
A1: 2-Acetamido-6-chloropurine serves as a versatile building block in the synthesis of various biologically active purine nucleosides. [1, 2, 3, 4, 5, 6] Researchers utilize this compound as a precursor due to its reactivity towards N-glycosylation reactions. This allows for the creation of diverse nucleoside analogues by coupling it with various sugar moieties.
Q2: How does the structure of the sugar moiety influence the biological activity of the resulting nucleoside?
A2: Studies have demonstrated that the stereochemistry and structure of the sugar moiety attached to 2-acetamido-6-chloropurine significantly influence the biological activity of the resulting nucleoside. For instance, research on cholinesterase inhibitors revealed that α-anomers of nucleosides synthesized from 2-acetamido-6-chloropurine exhibited higher activity compared to their β-anomer counterparts. [3] Additionally, the choice of sugar (D-glucosyl, D-galactosyl, D-mannosyl) also contributed to variations in both the potency and selectivity for butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). [3]
Q3: Can you provide an example of how 2-acetamido-6-chloropurine is used to synthesize a specific nucleoside with potential therapeutic applications?
A3: Researchers synthesized 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-guanine (2'-F-ara-G) using 2-acetamido-6-chloropurine as a starting material. [1] The synthesis involved coupling 2-acetamido-6-chloropurine with a protected 2-deoxy-2-fluoro-β-D-arabinofuranosyl bromide, followed by specific reaction steps to obtain the final 2'-F-ara-G nucleoside. Notably, 2'-F-ara-G displayed selective toxicity against human T-cell leukemia CCRF-CEM cells, highlighting its potential as an antitumor agent. [1]
Q4: What are some other biological activities observed in nucleosides derived from 2-acetamido-6-chloropurine?
A4: Besides antitumor activity, nucleosides synthesized from 2-acetamido-6-chloropurine have demonstrated potential in other therapeutic areas. For instance, researchers synthesized a series of azido nucleosides and their phosphoramidate derivatives using 2-acetamido-6-chloropurine and evaluated their antiproliferative activity. [4] Some of these compounds exhibited potent effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MCF-7 (breast cancer), and BT474 (breast cancer). [4] Additionally, studies have explored the cholinesterase inhibitory activities of glucuronic acid-containing nucleosides derived from 2-acetamido-6-chloropurine, revealing their potential for Alzheimer's disease treatment. [2, 3]
Q5: Have researchers investigated the mechanism of action of any of these nucleosides?
A5: Yes, studies have delved into the mechanisms behind the antiproliferative effects of certain 2-acetamido-6-chloropurine-derived nucleosides. For example, research on specific 5'/6'-azido nucleosides and glucuronamide-based nucleosides demonstrated that their antiproliferative activity in K562 cells involved the induction of apoptosis, a programmed cell death pathway. [5, 6] Further investigations into cell cycle analysis and immunoblotting of apoptosis-related proteins supported this finding. [5, 6]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


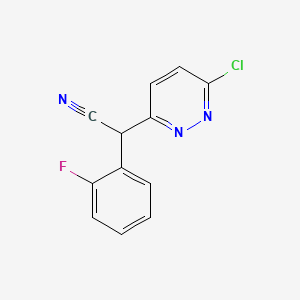
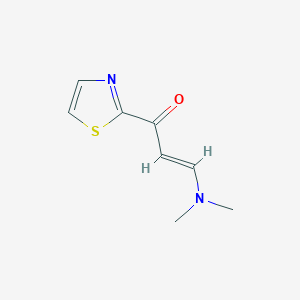

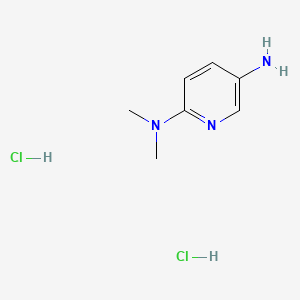
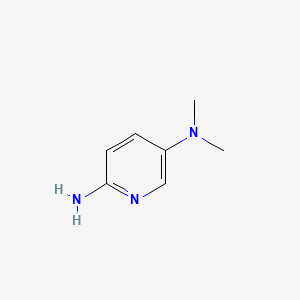


![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

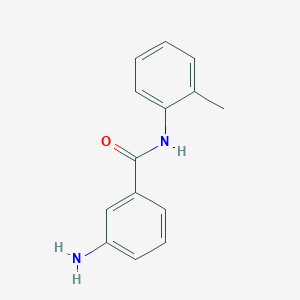
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
